molecular formula C11H22Br2O6 B14638197 2,2-Bis(bromomethyl)propane-1,3-diol;propanoic acid CAS No. 52202-88-7

2,2-Bis(bromomethyl)propane-1,3-diol;propanoic acid

Cat. No.: B14638197
CAS No.: 52202-88-7
M. Wt: 410.10 g/mol
InChI Key: ZGYSIPYNIJZEEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(bromomethyl)propane-1,3-diol can be synthesized from octanoic acid. The synthesis involves bromination reactions where bromine atoms are introduced into the molecular structure . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,2-bis(bromomethyl)propane-1,3-diol involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The compound is then purified through various techniques such as crystallization and distillation to achieve the required quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(bromomethyl)propane-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various brominated derivatives, alcohols, and aldehydes. These products have different applications in the chemical industry, including the production of flame retardants and other specialty chemicals .

Scientific Research Applications

2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-bis(bromomethyl)propane-1,3-diol exerts its effects involves its interaction with cellular components. The compound can cause DNA damage, leading to mutations and carcinogenesis. It is also known to induce oxidative stress, which can result in cellular damage and apoptosis . The molecular targets and pathways involved in these processes are still being studied, but they likely include key regulatory proteins and enzymes involved in cell cycle control and DNA repair .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-2,2-dihydroxymethylpropane
  • 1,3-Dibromo-2,2-dimethylolpropane
  • 2,2-Dibromomethyl-1,3-propanediol
  • Dibromoneopentyl glycol
  • Pentaerythritol dibromide
  • Pentaerythritol dibromohydrin

Uniqueness

2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its specific molecular structure, which provides it with distinct flame-retardant properties. Its ability to form stable brominated derivatives makes it particularly effective in applications requiring high thermal stability and flame resistance . Additionally, its carcinogenic and genotoxic properties set it apart from other similar compounds, making it a significant subject of study in toxicology and environmental health research .

Properties

CAS No.

52202-88-7

Molecular Formula

C11H22Br2O6

Molecular Weight

410.10 g/mol

IUPAC Name

2,2-bis(bromomethyl)propane-1,3-diol;propanoic acid

InChI

InChI=1S/C5H10Br2O2.2C3H6O2/c6-1-5(2-7,3-8)4-9;2*1-2-3(4)5/h8-9H,1-4H2;2*2H2,1H3,(H,4,5)

InChI Key

ZGYSIPYNIJZEEE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCC(=O)O.C(C(CO)(CBr)CBr)O

Origin of Product

United States

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